Gly-His-His

Description

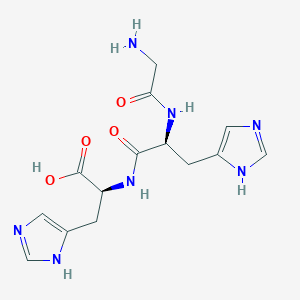

Structure

3D Structure

Properties

Molecular Formula |

C14H19N7O4 |

|---|---|

Molecular Weight |

349.35 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C14H19N7O4/c15-3-12(22)20-10(1-8-4-16-6-18-8)13(23)21-11(14(24)25)2-9-5-17-7-19-9/h4-7,10-11H,1-3,15H2,(H,16,18)(H,17,19)(H,20,22)(H,21,23)(H,24,25)/t10-,11-/m0/s1 |

InChI Key |

CQIIXEHDSZUSAG-QWRGUYRKSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CN |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Coordination Geometry of Cu(II)-Gly-His-His at Physiological pH

Preamble: The Biological and Therapeutic Imperative of Copper-Peptide Complexes

Copper is an essential trace element, serving as a critical cofactor in a myriad of physiological processes, from cellular respiration to neurotransmitter synthesis. However, the same redox activity that makes copper biologically indispensable also renders it potentially toxic if dysregulated. The intricate management of copper homeostasis is largely mediated by its interaction with proteins and peptides. The tripeptide Gly-His-His (GHH) represents a significant motif, analogous to naturally occurring copper-binding sequences found in human serum and at the N-terminus of proteins like the human copper transporter 1 (Ctr1).[1] Understanding the precise coordination environment of Cu(II) with GHH at physiological pH is not merely an academic exercise; it is fundamental to the rational design of therapeutic agents for neurodegenerative diseases, wound healing, and cancer, where copper dysregulation is a known factor. This guide provides a detailed exploration of the structural and electronic properties of the Cu(II)-GHH complex, the experimental methodologies used for its characterization, and the underlying chemical principles governing its formation.

Principles of Cu(II) Coordination with Peptides

The interaction between Cu(II) and a peptide is a pH-dependent, stepwise process. At low pH, the peptide's amino and imidazole groups are protonated, making them poor ligands. As the pH increases, these groups deprotonate, revealing potent nitrogen donor atoms that act as anchor sites for the copper ion.

A key event in forming highly stable complexes is the copper-promoted deprotonation of backbone amide nitrogens. This process is typically unfavorable for a free peptide (pKa > 14), but the coordination of Cu(II) to the preceding amino or imidazole nitrogen significantly lowers the pKa of the adjacent amide proton, facilitating its displacement at or near physiological pH. This results in the formation of a highly stable five-membered chelate ring.

For histidine-containing peptides, the imidazole side chain is a particularly strong anchoring ligand for Cu(II).[2] Peptides featuring a histidine residue in the third position, known as the Amino-Terminal Cu(II) and Ni(II) (ATCUN) motif, form exceptionally stable square planar complexes.[3][4] While GHH does not possess a classic ATCUN motif, the presence of two consecutive histidine residues provides a powerful binding site, governed by similar principles of sequential deprotonation and chelation.

The Coordination Sphere of Cu(II)-Gly-His-His at Physiological pH (≈7.4)

At physiological pH, the dominant species of the Cu(II)-GHH complex is a 1:1 mononuclear complex. The coordination geometry is primarily square planar, a preferred arrangement for d⁹ Cu(II) ions, potentially with weakly associated axial water molecules. The equatorial plane is defined by a set of strong-field nitrogen ligands donated by the peptide.

The coordination proceeds as follows:

-

Initial Anchoring: The Cu(II) ion is initially anchored by the N-terminal α-amino group of the glycine residue and the Nπ imidazole nitrogen of the first histidine (His2).

-

Backbone Deprotonation: As the pH approaches 7, the presence of the anchored Cu(II) ion facilitates the deprotonation of the amide nitrogen linking Gly1 and His2. This nitrogen then coordinates with the copper, forming the first five-membered chelate ring.

-

Second Histidine Involvement: The imidazole side chain of the second histidine (His3) also coordinates to the copper ion via its Nπ nitrogen atom.

This results in a stable, multi-chelate structure. The primary coordination sphere at pH 7.4 involves three nitrogen atoms (3N coordination ):

-

The N-terminal amino group (NH₂) of Glycine.

-

The deprotonated amide nitrogen (N⁻) between Glycine and the first Histidine.

-

The imidazole nitrogen (Nim) of the first Histidine.

The fourth coordination site is typically occupied by the imidazole nitrogen of the second Histidine, resulting in a 4N coordination environment. This {NH₂, N⁻, Nim, Nim} donor set creates a thermodynamically stable square planar complex.

Caption: pH-dependent coordination of Cu(II) with Gly-His-His.

Experimental Characterization: A Multi-Technique Approach

Elucidating the structure of the Cu(II)-GHH complex requires a combination of thermodynamic and spectroscopic techniques. Each method provides a unique piece of the puzzle, and their combined interpretation yields a high-confidence structural model.

Potentiometric Titration

Principle: This is the foundational technique for determining the stability constants (log β) of the complex and the pKa values of ligand deprotonation events. By titrating a solution containing Cu(II) and GHH with a strong base (e.g., NaOH) and monitoring the pH, one can quantify the number of protons released upon complex formation at different pH values.

Protocol:

-

Solution Preparation: Prepare a solution of Gly-His-His (e.g., 1 mM) and CuCl₂ (e.g., 0.95 mM to ensure a slight excess of ligand) in a constant ionic strength background electrolyte (e.g., 0.1 M KCl).

-

Calibration: Calibrate a high-precision pH electrode and meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

Titration: Titrate the Cu(II)-GHH solution with a standardized, carbonate-free NaOH solution (e.g., 0.1 M). Record the pH after each incremental addition of titrant.

-

Control Titration: Perform a separate titration of the GHH peptide alone to determine its intrinsic pKa values.

-

Data Analysis: Use specialized software (e.g., HYPERQUAD) to analyze the titration curves. The software fits the data to a chemical model, refining the stability constants for various potential species (e.g., [CuL], [CuLH₋₁], [CuLH₋₂]) to achieve the best fit between the experimental and calculated curves.[5][6]

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy probes the d-d electronic transitions of the Cu(II) ion. The position (λmax) and intensity (ε, molar absorptivity) of the d-d absorption band are highly sensitive to the identity and geometry of the coordinating ligands. The coordination of stronger field nitrogen ligands (like deprotonated amides and imidazoles) in a square planar geometry causes a characteristic blue shift (shift to shorter wavelength) of the λmax compared to the aquated Cu(II) ion (~800 nm).

Protocol:

-

Sample Preparation: Prepare a series of solutions containing a fixed concentration of Cu(II) and GHH (e.g., 1:1 molar ratio) buffered at various pH values across the range of interest (e.g., pH 4 to 10).

-

Spectral Acquisition: Record the absorption spectrum for each sample, typically from 400 to 900 nm, using a matched quartz cuvette.

-

Analysis: Plot λmax as a function of pH. A significant blue shift from ~650 nm to ~550-600 nm upon increasing the pH to 7.4 is indicative of the transition from a 2N to a 3N or 4N coordination environment, involving amide deprotonation.[7]

Electron Paramagnetic Resonance (EPR) Spectroscopy

Principle: EPR is a powerful technique for studying paramagnetic species like Cu(II). It provides detailed information about the coordination environment through the g-tensor and the hyperfine coupling constant (A∥). For Cu(II) complexes, the values of g∥ and A∥ are diagnostic of the number and type of nitrogen ligands in the equatorial plane. A decrease in g∥ and an increase in A∥ are characteristic of an increasing number of coordinating nitrogen atoms.

Protocol:

-

Sample Preparation: Prepare solutions of Cu(II)-GHH at desired pH values (e.g., pH 7.4) in a suitable glassing agent (e.g., 20% ethylene glycol) to ensure a good quality frozen spectrum.

-

EPR Measurement: Freeze the samples in liquid nitrogen (77 K) within a quartz EPR tube. Record the X-band (~9.5 GHz) EPR spectrum.

-

Data Analysis: Simulate the experimental spectrum to extract the principal values of the g-tensor (g∥, g⊥) and the copper hyperfine coupling constants (A∥, A⊥). A 4N coordination environment typically yields g∥ values around 2.18-2.22 and A∥ values in the range of 180-210 x 10⁻⁴ cm⁻¹.[8][9][10]

Caption: Workflow for elucidating Cu(II)-GHH coordination structure.

Summary of Key Coordination Parameters

The following table summarizes typical quantitative data obtained for Cu(II) complexes with histidine-containing peptides at physiological pH, which are expected to be highly analogous to the Cu(II)-GHH system.

| Parameter | Technique | Typical Value for 4N Coordination | Significance |

| log β | Potentiometry | > 15 | Indicates very high thermodynamic stability of the complex.[11] |

| λmax | UV-Vis Spectroscopy | 550 - 600 nm | Characteristic of d-d transitions for Cu(II) in a square planar 4N environment. |

| g∥ | EPR Spectroscopy | 2.18 - 2.22 | Reflects the covalent character and number of nitrogen ligands in the equatorial plane.[8] |

| A∥ (x 10⁻⁴ cm⁻¹) | EPR Spectroscopy | 180 - 210 | Sensitive to the geometry and donor atoms; higher values indicate more N-ligation.[10] |

Conclusion and Implications for Drug Development

The coordination geometry of Cu(II) with Gly-His-His at physiological pH is a highly stable, square planar 4N complex. The key coordinating donors are the N-terminal amine, the first deprotonated peptide amide nitrogen, and the imidazole nitrogens from both histidine residues. This specific and high-affinity interaction underscores the peptide's potential as a biological copper carrier or chelator.

For researchers in drug development, this detailed structural understanding is paramount. It provides the basis for:

-

Designing Peptidomimetics: Creating non-peptide molecules that mimic the GHH binding site to either chelate excess copper in diseases like Wilson's disease or to deliver copper to enzymes for therapeutic effect.

-

Modulating Bioavailability: Modifying the peptide sequence to fine-tune the stability and redox potential of the copper complex, thereby controlling its biological activity.

-

Developing Diagnostic Tools: Utilizing the specific Cu(II)-GHH interaction to design probes for sensing copper levels in biological systems.

The robust, multi-technique approach outlined in this guide provides a validated framework for characterizing not only the Cu(II)-GHH complex but also a wide array of other metallopeptide systems critical to human health and disease.

References

- Mazurowska, L., & Wawrzyniak, R. (2007). Structure, stability, and ligand exchange of copper(II) complexes with oxidized glutathione. Journal of Inorganic Biochemistry, 101(9), 1174-1183.

-

Ha, T. L., & Augustine, A. A. (2016). Model Peptides Provide New Insights into the Role of Histidine Residues as Potential Ligands in Human Cellular Copper Acquisition via Ctr1. Biochemistry, 55(4), 677-688. [Link]

-

Scintilla, S., et al. (2022). Essential Role of Histidine for Rapid Copper(II)-Mediated Disassembly of Neurokinin B Amyloid. International Journal of Molecular Sciences, 23(21), 13168. [Link]

-

Kowalik-Jankowska, T., et al. (2018). The role of the histidine residue in the coordination abilities of peptides with a multi-histidine sequence towards copper(II) ions. Dalton Transactions, 47(3), 859-871. [Link]

-

Valensin, D., et al. (2004). The copper(II) Binding Properties of the Cyclic Peptide c(HGHK). Journal of Inorganic Biochemistry, 98(7), 1135-1142. [Link]

-

Guthrie, J. N., et al. (2019). Specific Histidine Residues Confer Histatin Peptides with Copper-Dependent Activity against Candida albicans. Biochemistry, 58(45), 4487-4497. [Link]

-

Wikipedia contributors. (2024, January 21). Histidine. In Wikipedia, The Free Encyclopedia. [Link]

-

Veeraiyan, V., & Udupa, M. R. (1984). Syntheses & Characterisation of Complexes of Copper (II) Glycinates. Indian Journal of Chemistry, 23A, 924-927. [Link]

-

Hureau, C., et al. (2011). X-ray and solution structures of Cu(II) GHK and Cu(II) DAHK complexes: influence on their redox properties. Chemistry – A European Journal, 17(36), 10151-10160. [Link]

-

Sóvágó, I., et al. (1991). Potentiometric and spectroscopic studies on the copper(II) complexes formed by oligopeptides containing histidine with a protection at the terminal amino group. Journal of the Chemical Society, Dalton Transactions, (10), 2629-2634. [Link]

-

Bonomo, R. P., et al. (1993). Thermodynamic and spectroscopic characterization and in vitro O2– scavenger activity of copper(II) glycyl-L-histidyl-glycyl-L-histidine complexes. Journal of Inorganic Biochemistry, 53(2), 127-138. [Link]

-

Laussac, J. P., & Sarkar, B. (1984). New insights into the coordination chemistry and molecular structure of copper(II) histidine complexes in aqueous solutions. Inorganic Chemistry, 23(18), 2832-2838. [Link]

-

Gonzalez, P., et al. (2019). A spectroscopic and voltammetric study of the pH-dependent Cu(II) coordination to the peptide GGGTH: Relevance to the fifth Cu(II) site in the prion protein. Journal of Inorganic Biochemistry, 198, 110738. [Link]

-

Laggner, C., & Rode, B. M. (2003). The affinity of HGGG, GHGG, GGHG, and GGGH peptides for copper(II) and the structures of their complexes An ab initio study. Journal of Physical Chemistry A, 107(20), 4107-4114. [Link]

-

Wikipedia contributors. (2023, December 1). Copper peptide GHK-Cu. In Wikipedia, The Free Encyclopedia. [Link]

-

Rakhmatullin, A. I., et al. (2014). The structure of the Cu(L-His)2 complex at physiological pH. EPR Spectroscopy of a Clinically Active (1:2) Copper(II)-Histidine Complex Used in the Treatment of Menkes Disease. Journal of the American Chemical Society, 136(4), 1438-1446. [Link]

-

Uivarosi, V., et al. (2022). Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. Molecules, 27(19), 6524. [Link]

-

Natarajan, S., et al. (2020). Synthesis of cis-Cu(gly)2·H2O, trans-Cu(gly)2, and cis-Ni(gly)2(H2O)2 and Their Characterization Using Thermal and Spectroscopic Techniques—A Capstone Inorganic Laboratory. Journal of Chemical Education, 97(2), 503-509. [Link]

-

Grasso, G., et al. (2014). Copper(II) interaction with peptide fragments of histidine-proline-rich glycoprotein: Speciation, stability and binding details. Journal of Inorganic Biochemistry, 136, 68-76. [Link]

-

Martin, R. B., & Edsall, J. T. (1958). Coordination modes of histidine. 4. Coordination structures in the copper(II)-L-histidine (1:2) system. Journal of the American Chemical Society, 80(19), 5033-5037. [Link]

-

LibreTexts. (2021). 1.1: Investigation of Copper(II) Amino Acid Complexes. Chemistry LibreTexts. [Link]

-

Tano, F. E., et al. (2014). Copper–Peptide Complex Structure and Reactivity When Found in Conserved His-Xaa-His Sequences. Journal of the American Chemical Society, 136(35), 12371-12381. [Link]

-

Hammouda, A. N. H., et al. (2013). Potentiometric and Spectroscopic Studies on Cu(II), Ni(II) and Zn(II) Complexes with Tripeptide as Anti-inflammatory Drugs. Conference: 41st National Convention of the South African Chemical institute (SACI2013). [Link]

-

Shokrollahi, A., et al. (2014). Potentiometric Studies of Nickel (II), Copper (II) and Cobalt (II) Binary Complexes with Glycine Amino Acid in Aqueous Solution. Journal of Chemistry, 2014, 1-6. [Link]

-

Pickart, L., & Margolina, A. (2018). The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health. Oxidative Medicine and Cellular Longevity, 2018, 3248310. [Link]

-

Gonzalez, P., et al. (2011). Thermodynamic study of Cu2+ binding to the DAHK and GHK peptides by isothermal titration calorimetry (ITC) with the weaker competitor glycine. Journal of Biological Inorganic Chemistry, 16(7), 1039-1047. [Link]

-

Tano, F. E., et al. (2014). Copper–Peptide Complex Structure and Reactivity When Found in Conserved His-Xaa-His Sequences. Journal of the American Chemical Society, 136(35), 12371-12381. [Link]

-

Uivarosi, V., et al. (2021). Synthesis, Crystallographic Structure, Stability, and HSA-Binding Affinity of a Novel Copper(II) Complex with Pyridoxal-Semicarbazone Ligand. Molecules, 26(16), 4995. [Link]

-

D'Angelo, P., et al. (2003). X-ray Absorption Study of Copper(II)−Glycinate Complexes in Aqueous Solution. The Journal of Physical Chemistry B, 107(30), 7445-7451. [Link]

Sources

- 1. Model Peptides Provide New Insights into the Role of Histidine Residues as Potential Ligands in Human Cellular Copper Acquisition via Ctr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histidine - Wikipedia [en.wikipedia.org]

- 3. Essential Role of Histidine for Rapid Copper(II)-Mediated Disassembly of Neurokinin B Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific Histidine Residues Confer Histatin Peptides with Copper-Dependent Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. makhillpublications.co [makhillpublications.co]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Copper–Peptide Complex Structure and Reactivity When Found in Conserved His-Xaa-His Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

Methodological & Application

Mass spectrometry quantification of Gly-His-His in biological fluids

Application Note: High-Sensitivity Quantification of Gly-His-His (GHH) in Biological Fluids via HILIC-MS/MS

Executive Summary

The tripeptide Gly-His-His (GHH) presents a unique bioanalytical challenge due to its low molecular weight, high polarity, and strong propensity for metal chelation (particularly Cu²⁺ and Zn²⁺). Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to retain GHH, leading to elution in the void volume and significant ion suppression. Furthermore, uncontrolled metal adduct formation splits the MS signal, compromising sensitivity.

This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol coupled with Tandem Mass Spectrometry (MS/MS) .[1] It incorporates a specific "metal-stripping" strategy using EDTA to ensure quantitative accuracy in plasma and urine matrices.

Introduction & Physicochemical Challenges

GHH is a basic, hydrophilic tripeptide (MW ~349.3 Da). Its quantification is critical in studying peptide hydrolysis, metal-binding therapeutics, and specific proteolytic pathways.

The Three Pillars of Analytical Failure for GHH:

-

Retention Failure: On C18 columns, GHH elutes with salts and phospholipids (Void Volume), causing massive signal suppression.

-

The "Ghost" Signal (Metal Adducts): The two Histidine residues form a high-affinity "ATCUN-like" binding motif. Without intervention, the signal splits between the protonated form

and metal adducts -

Carryover: Histidine-rich peptides stick to stainless steel flow paths, causing ghost peaks in blank injections.

Method Development Strategy

Chromatography: The Case for HILIC

We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) rather than RPLC.

-

Why? HILIC uses a high-organic mobile phase (e.g., 90% ACN) as the "weak" solvent. This retains polar analytes like GHH via water-layer partitioning on the silica surface.

-

Column Selection: An Amide-bonded stationary phase is selected over bare silica. Amide phases provide better peak shape for basic peptides and are more resistant to irreversible adsorption.

The "Secret Sauce": Managing Metal Adducts

To prevent signal splitting, Medronic Acid or EDTA must be introduced.

-

Protocol: Add 5 µM EDTA to Mobile Phase A. This strips trace metals from the LC system and the sample, forcing the peptide entirely into the protonated

state.

Detailed Experimental Protocol

Reagents & Materials

-

Analytes: Synthetic GHH (Standard), Gly-His-[¹³C₆, ¹⁵N₃]His (Internal Standard - IS).

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate.

-

Additives: Formic Acid (FA), EDTA (free acid).

-

Matrix: Human Plasma (K₂EDTA) or Urine.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Rationale: Protein Precipitation (PPT) leaves too many matrix salts that interfere with HILIC. MCX SPE exploits the positive charge of Histidine at acidic pH to capture GHH while washing away neutral interferences.

-

Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL tube.

-

IS Addition: Add 10 µL of Internal Standard (1 µg/mL in 0.1% FA).

-

Acidification: Add 100 µL of 4% Phosphoric Acid (H₃PO₄). Crucial: Lowers pH < 3 to protonate Histidines.

-

SPE Loading (Oasis MCX or equivalent):

-

Condition: 1 mL MeOH, then 1 mL Water.

-

Wash 1: 1 mL 2% Formic Acid (removes proteins/neutrals).

-

Wash 2: 1 mL 100% Methanol (removes hydrophobic lipids).

-

Elute: 2 x 200 µL of 5% Ammonium Hydroxide in 90% ACN . High pH neutralizes His, releasing it; high organic matches HILIC initial conditions.

-

-

Reconstitution: Evaporate to dryness (N₂, 40°C). Reconstitute in 100 µL 90:10 ACN:Water (with 10 µM EDTA) .

LC-MS/MS Conditions

Liquid Chromatography (HILIC)

-

System: UHPLC (PEEK-lined tubing preferred).

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid + 5 µM EDTA in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.[6]

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | %A (Aqueous) | %B (Organic) | Event |

|---|---|---|---|

| 0.0 | 10 | 90 | Load |

| 1.0 | 10 | 90 | Hold |

| 4.0 | 50 | 50 | Elution |

| 4.1 | 60 | 40 | Wash |

| 5.5 | 10 | 90 | Re-equilibration |

| 8.0 | 10 | 90 | Stop |

Mass Spectrometry (ESI+)

-

Capillary Voltage: 3.0 kV (Optimize to prevent in-source fragmentation).

-

Desolvation Temp: 500°C.

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |

| GHH | 350.2 | 110.1 | 25 | Quant (His Immonium) |

| GHH | 350.2 | 213.1 | 18 | Qual (y2 ion) |

| GHH-IS | 358.2 | 110.1 | 25 | Quant |

Note: The 110.1 ion (Histidine immonium) is intense but can be noisy. The y2 ion (His-His) is more specific but less intense. Validate both.

Workflow Visualization

Caption: Workflow for GHH quantification emphasizing the Mixed-Mode Cation Exchange (MCX) cleanup and EDTA-mediated metal suppression.

Validation & Quality Control

To meet FDA/EMA bioanalytical guidelines, the following must be demonstrated:

-

Linearity: 1.0 ng/mL to 1000 ng/mL (weighted 1/x² regression).

-

Recovery: Compare pre-extraction vs. post-extraction spikes. MCX typically yields >85% recovery for GHH.

-

Matrix Effect: Calculate Matrix Factor (MF).

-

Calculation: (Peak Area in Extracted Blank / Peak Area in Neat Solution).

-

Target: 0.85 - 1.15. If < 0.5, ion suppression is too high; improve Wash 1 in SPE.

-

-

Carryover Check: Inject a blank immediately after the Upper Limit of Quantification (ULOQ). Peak area must be < 20% of the LLOQ.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Signal Splitting | Formation of [M+Cu] or [M+Fe] adducts. | Add 5-10 µM EDTA to Mobile Phase A. Passivate system with 20% Nitric Acid (offline only!). |

| Early Elution | Water content in sample too high for HILIC. | Ensure reconstitution solvent is ≥85% Acetonitrile. |

| Low Sensitivity | Adsorption to glass vials. | Use Polypropylene (PP) vials. GHH can stick to glass surfaces. |

| Double Peaks | Isomerization of Asp/isoAsp (not applicable here) or Tautomerization. | Histidine tautomers usually equilibrate fast, but ensure column temp is ≥40°C to sharpen peaks. |

References

-

FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

-

Coutant, F., et al. (2014). "Improvement of the performance of targeted LC-MS assays through enrichment of histidine-containing peptides." Journal of Proteome Research. [Link]

-

McCalley, D. V. (2017). "Understanding and managing the separation of hydrophilic compounds in HILIC." Journal of Chromatography A. [Link]

-

Hsiao, J. J., et al. (2010). "LC-MS/MS quantification of polar peptides using HILIC and mixed-mode SPE." Analytical Chemistry. [Link][7]

Sources

- 1. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]

- 2. m.youtube.com [m.youtube.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Quantitative LC-MS/MS Glycomic Analysis of Biological Samples Using AminoxyTMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improvement of the performance of targeted LC-MS assays through enrichment of histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mac-mod.com [mac-mod.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes & Protocols for the Crystallization of Gly-His-His Metal Complexes

For: Researchers, scientists, and drug development professionals engaged in the structural analysis of metallopeptides.

Preamble: The Structural Imperative of Gly-His-His Metal Complexes

The tripeptide Glycyl-L-Histidyl-L-Histidine (GHH) represents a fascinating scaffold in bioinorganic chemistry and drug design. Its two histidine residues provide a robust chelating environment for divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺), forming complexes with significant biological and catalytic activities. Elucidating the precise three-dimensional architecture of these metallopeptide complexes through X-ray crystallography is paramount. The atomic-level details of metal coordination, peptide conformation, and intermolecular interactions are not merely academic; they are the foundational blueprints for understanding mechanisms of action, designing novel therapeutics, and engineering catalysts with enhanced specificity and efficiency.

However, the journey from a soluble peptide-metal solution to a well-ordered, diffraction-quality crystal is often fraught with challenges. Peptides, with their inherent conformational flexibility, can be reluctant to pack into the highly ordered lattice required for crystallogenesis.[1][2] The addition of a metal ion introduces another layer of complexity, influencing solubility, stability, and the overall conformational landscape of the peptide.

This guide is engineered to navigate these complexities. It moves beyond generic protocols to provide a scientifically grounded framework for the crystallization of GHH-metal complexes. Herein, we dissect the causality behind experimental choices, offer robust starting protocols for common crystallization techniques, and provide a logical framework for optimization and troubleshooting.

Core Principles: Orchestrating the Transition from Solution to Crystal

The crystallization of any molecule, including GHH-metal complexes, is a thermodynamically driven process governed by the controlled reduction of solubility to achieve a state of supersaturation. This delicate state encourages the molecules to abandon the disordered solution phase in favor of a low-energy, highly organized crystalline lattice. Understanding and manipulating the factors that influence this transition is the cornerstone of successful crystallization.

The Role of the Metal Ion

The metal ion is not a passive component; it is an active participant in the crystallization process. The coordination of a metal like Cu(II), Zn(II), or Ni(II) to the histidine residues of GHH significantly alters the peptide's properties:

-

Conformational Rigidity: Metal chelation locks the peptide into a more defined conformation, reducing the entropic penalty associated with ordering the flexible peptide backbone into a crystal lattice.[3] This is often a critical prerequisite for crystallization.

-

Solubility Modulation: The formation of the charged metal complex can alter the solubility profile of the peptide. This change must be carefully considered when selecting solvents and precipitants.

-

Intermolecular Interactions: The metal complex can introduce new points of contact (e.g., through coordinated water molecules or counter-ions) that can mediate the formation of the crystal lattice. For instance, zinc complexes are known to utilize coordinated water molecules in building their supramolecular structures.[4]

The Critical Influence of pH

pH is arguably the most critical variable in the crystallization of GHH-metal complexes. It directly dictates the protonation state of the imidazole side chains of histidine, the N-terminal amine, and the C-terminal carboxylate. This, in turn, governs the peptide's ability to coordinate the metal ion and the overall surface charge of the complex.[5]

-

Metal Coordination: The imidazole nitrogen atoms are primary coordination sites for metals like Cu(II), Zn(II), and Ni(II).[4][6] Deprotonation of these groups, which occurs in the neutral to slightly basic pH range, is essential for stable complex formation.

-

Solubility Minimum: Like most proteins and peptides, the GHH-metal complex will exhibit its lowest solubility at a pH close to its isoelectric point (pI). Crystallization screens should, therefore, explore a pH range around the predicted pI of the complex.

-

Crystal Packing: The surface charge of the complex influences the electrostatic interactions that guide crystal packing. Fine-tuning the pH can promote favorable contacts and inhibit aggregation.

Precipitants: The Driving Force for Supersaturation

Precipitants are reagents that reduce the solubility of the GHH-metal complex, gently pushing the solution towards supersaturation. They achieve this through several mechanisms:

-

Salts (e.g., Ammonium Sulfate, Sodium Chloride): High concentrations of salts like ammonium sulfate "salt out" the complex by competing for water molecules, effectively dehydrating the peptide-metal complex and promoting intermolecular interactions.[7]

-

Polymers (e.g., Polyethylene Glycols, PEGs): PEGs are volume-excluding agents. They reduce the amount of solvent available to the GHH-metal complex, thereby increasing its effective concentration.[8]

-

Organic Solvents (e.g., 2-Propanol, MPD): Water-miscible organic solvents lower the dielectric constant of the solution, which can decrease the solubility of charged molecules like metallopeptides.

Crystallization Methodologies & Protocols

While numerous crystallization techniques exist, two methods have proven consistently effective for small molecules and peptides: Slow Evaporation and Vapor Diffusion . These methods offer excellent control over the rate of equilibration, which is crucial for growing large, well-ordered crystals.

Method 1: Slow Evaporation

This is the simplest crystallization technique. A solution of the GHH-metal complex is prepared at a concentration just below its saturation point. The solvent is then allowed to evaporate slowly over days or weeks. As the solvent volume decreases, the concentration of the complex increases, eventually reaching supersaturation and inducing crystallization.

Causality: This method is effective because it is gradual. A slow rate of evaporation prevents rapid precipitation, which would lead to an amorphous solid or a shower of tiny, unusable microcrystals. The choice of solvent is critical; it must be volatile enough to evaporate over a reasonable timeframe but not so volatile that the process is uncontrolled.[5]

Protocol: Slow Evaporation of GHH-Metal Complexes

-

Preparation of the Complex Solution:

-

Dissolve high-purity (>95%) Gly-His-His in an appropriate aqueous buffer (e.g., 20 mM HEPES or Tris at a selected pH).

-

Add a 1:1 molar equivalent of the metal salt (e.g., CuSO₄·5H₂O, ZnCl₂, NiCl₂·6H₂O) from a stock solution. Gentle stirring may be required to ensure complete complex formation.

-

The final concentration of the GHH-metal complex should be determined empirically, but a good starting point is 5-15 mg/mL.[9]

-

-

Setup:

-

Filter the GHH-metal complex solution through a 0.22 µm syringe filter into a clean, small-volume vessel (e.g., a 2 mL glass vial or a microcentrifuge tube). This removes any particulate matter that could act as unwanted nucleation sites.

-

Cover the vessel in a way that allows for slow solvent evaporation. A common method is to cover the opening with paraffin film and pierce it with a few small holes using a fine needle.[10]

-

For more control, place the vial inside a larger, sealed container (a "vapor chamber") containing a small amount of an anti-solvent.[10]

-

-

Incubation:

-

Place the setup in a vibration-free location at a constant temperature (e.g., 4°C or 18-20°C). Temperature stability is crucial for reproducible results.

-

Monitor the vessel periodically over several days to weeks for crystal growth, taking care not to disturb the setup.

-

Method 2: Vapor Diffusion

Vapor diffusion is the most widely used technique for macromolecular and peptide crystallization. It allows for a very gentle and controlled approach to supersaturation. The two most common setups are the hanging drop and sitting drop methods.

Causality: In vapor diffusion, a small drop containing the GHH-metal complex and a lower concentration of precipitant is sealed in a chamber with a much larger reservoir of the same precipitant at a higher concentration.[11] Water vapor slowly diffuses from the drop (where water activity is high) to the reservoir (where water activity is lower). This gradual loss of water from the drop slowly increases the concentration of both the GHH-metal complex and the precipitant, guiding the system towards supersaturation and nucleation.[11]

Protocol: Hanging Drop Vapor Diffusion for GHH-Metal Complexes

-

Materials:

-

24-well crystallization plate (e.g., VDX plate)

-

Siliconized glass cover slips

-

High-purity GHH, metal salts, buffers, and precipitants

-

Micropipettes and tips

-

Vacuum grease

-

-

Plate Preparation:

-

Apply a thin, even ring of vacuum grease around the rim of each well in the crystallization plate. This will ensure an airtight seal.

-

Pipette 500 µL of the reservoir solution (precipitant solution) into each well.

-

-

Drop Preparation and Sealing:

-

On a clean cover slip, pipette a 1-2 µL drop of the GHH-metal complex solution (prepared as in the slow evaporation protocol, typically at 10-20 mg/mL).

-

Carefully add an equal volume (1-2 µL) of the reservoir solution to the peptide drop. Do not mix ; allow the solutions to diffuse together, or mix very gently by pipetting up and down once.[6]

-

Swiftly invert the cover slip and place it over the corresponding well, so the drop is suspended ("hanging") over the reservoir.

-

Gently press and twist the cover slip to create an airtight seal with the vacuum grease.

-

-

Incubation and Observation:

-

Store the plate in a stable temperature environment (4°C or 18-20°C) and monitor for crystal growth using a microscope over the following days and weeks.

-

A sitting drop setup is analogous, but the drop is placed on a small post or bridge within the well, above the reservoir, rather than being suspended from a cover slip.

Workflow for Vapor Diffusion Crystallization

Caption: Workflow for vapor diffusion crystallization of GHH-metal complexes.

Starting Conditions & Optimization

Finding the ideal crystallization condition is an empirical process of screening multiple parameters. The following tables provide rational starting points for screening GHH complexes with Cu(II), Zn(II), and Ni(II).

Table 1: Recommended Starting Conditions for Crystallization Screening

| Parameter | GHH-Cu(II) Complex | GHH-Zn(II) Complex | GHH-Ni(II) Complex | Rationale & Key Considerations |

| Peptide Conc. | 10 - 20 mg/mL | 10 - 20 mg/mL | 10 - 20 mg/mL | Higher concentrations are generally needed for small peptides. Test a range.[9] |

| Metal:Peptide Ratio | 1:1 | 1:1 | 1:1 | Stoichiometric ratio is crucial for a homogeneous complex population. |

| Buffer System | 20-50 mM HEPES, Tris | 20-50 mM MES, Acetate | 20-50 mM HEPES, Tris | Choose a buffer with a pKa near the target pH. Avoid phosphate buffers which can sometimes interact with divalent cations. |

| pH Range | 6.5 - 8.0 | 5.5 - 7.0 | 6.5 - 8.5 | Screen across this range to find the solubility minimum and optimal charge state for crystal packing.[4] |

| Temperature | 4°C and 20°C | 4°C and 20°C | 4°C and 20°C | Temperature affects solubility and kinetics. Screening at two different temperatures is standard practice.[6] |

Table 2: Common Precipitants for Initial Screening

| Precipitant Type | Examples & Starting Concentrations | Mechanism of Action |

| Salts | 1.0 - 2.0 M Ammonium Sulfate1.0 - 2.5 M Sodium Chloride | Salting-out effect; reduces complex solubility by competing for water.[7] |

| Polymers (PEGs) | 15-30% (w/v) PEG 400010-25% (w/v) PEG 8000 | Volume exclusion; increases the effective concentration of the complex.[8] |

| Organic Solvents | 10-30% (v/v) 2-Propanol10-25% (v/v) MPD | Reduces the dielectric constant of the solvent, lowering solubility. |

Troubleshooting & Field-Proven Insights

It is more common for initial crystallization screens to fail than to succeed. A logical approach to troubleshooting is essential.

Common Unsuccessful Outcomes and Potential Solutions

-

Clear Drops (No Change): The solution remains undersaturated.

-

Solution: Increase the concentration of the GHH-metal complex or the precipitant. If using vapor diffusion, try a larger drop ratio (e.g., 2 µL complex: 1 µL reservoir) to move the starting condition closer to the supersaturation zone.

-

-

Amorphous Precipitate: Nucleation occurred too rapidly.

-

Solution: Decrease the concentration of the GHH-metal complex or the precipitant. Lower the incubation temperature to slow down kinetics. Consider adding small amounts of additives like glycerol (2-5%) which can increase viscosity and slow diffusion.

-

-

Shower of Microcrystals: Excessive nucleation sites or overly rapid crystal growth.

-

Solution: This is a promising result. Refine the conditions by slightly lowering the precipitant and/or peptide concentration. Perform micro-seeding, where a few of these microcrystals are transferred to a fresh, equilibrated drop to encourage the growth of fewer, larger crystals.

-

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common crystallization outcomes.

Concluding Remarks: A Process of Iterative Refinement

The crystallization of GHH-metal complexes is a meticulous endeavor that lies at the intersection of chemistry, physics, and art. The protocols and principles outlined in this guide provide a robust foundation for embarking on this challenge. Success rarely comes from the initial screen but rather from a process of systematic, iterative refinement informed by careful observation and a sound understanding of the underlying physicochemical principles. Each experiment, whether it yields a crystal or not, provides valuable information that guides the next step. With persistence and a methodical approach, the acquisition of high-quality crystals—and the invaluable structural insights they hold—is an achievable goal.

References

-

Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. MDPI. [Link]

-

Peptide Crystallization: Techniques, Challenges, and Solutions. APC. [Link]

-

The molecular structures of Zn(II) complexes with glycine (2), L-histidine (3), L-proline (4), and L-methionine (5), showing the atom-numbering scheme. ResearchGate. [Link]

-

Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. ResearchGate. [Link]

-

The copper(II)-binding tripeptide GHK, a valuable crystallization and phasing tag for macromolecular crystallography. IUCr Journals. [Link]

-

Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity. PMC. [Link]

-

Crystallographic Studies of Metal-Peptide Complexes. ResearchGate. [Link]

-

Synthesis and crystal structure of a new chiral α-aminooxime nickel(II) complex. IUCr. [Link]

- Re-crystallization experiments A crystallization protocol was developed based on Fel solubility d

-

Crystallization process development: Peptide crystallization. Cambrex. [Link]

-

A Newcomer's Guide to Peptide Crystallography. PMC. [Link]

-

Zinc- Complexes of Histidine and the Related Compounds in Aqueous Solution. Hiroshima University. [Link]

-

Copper–Peptide Complex Structure and Reactivity When Found in Conserved His-Xaa-His Sequences. PMC. [Link]

-

Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. PMC. [Link]

-

Synthesis and crystal structure of a new chiral α-aminooxime nickel(II) complex. PMC. [Link]

-

Crystallization Tips. Hampton Research. [Link]

-

The probable mechanism for addition of histidine to nickel(II) glycinate. ResearchGate. [Link]

-

The structure of complexes between zinc(II) cations and histidine-rich repeats from the unstructured N-terminal domain of human prion protein. RSC Publishing. [Link]

- Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. [Source Not Provided]

-

Copper–Peptide Complex Structure and Reactivity When Found in Conserved His-Xaa-His Sequences. Journal of the American Chemical Society. [Link]

-

Crystal structures of four nickel complexes of glycine and glycine peptides. RSC Publishing. [Link]

-

Crystallization of protein–ligand complexes. PMC. [Link]

-

Cu2+ complexes with the simplest amino acid glycine (gly). MedCrave online. [Link]

-

Copper complex of glycine Schiff base: In situ ligand synthesis, structure, spectral, and thermal properties. ResearchGate. [Link]

-

Crystal structure of a five-finger GLI-DNA complex: new perspectives on zinc fingers. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cambrex.com [cambrex.com]

- 6. researchgate.net [researchgate.net]

- 7. medcraveonline.com [medcraveonline.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Copper–Peptide Complex Structure and Reactivity When Found in Conserved His-Xaa-His Sequences - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Gly-His-His via Fmoc Chemistry

Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of Gly-His-His. This guide is designed for researchers, scientists, and drug development professionals navigating the specific challenges associated with synthesizing peptides containing multiple, consecutive histidine residues. The Gly-His-His sequence, while short, presents notable hurdles including incomplete couplings, risk of racemization, and potential side reactions, all ofwhich can significantly impact final yield and purity.

This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to empower you to diagnose issues, optimize your synthesis strategy, and achieve a high-quality final product.

Part 1: Troubleshooting Guide for Gly-His-His Synthesis

Low yield or purity in the synthesis of Gly-His-His is a common but solvable issue. The root cause often lies in the inherent reactivity of the histidine imidazole side chain and the potential for peptide aggregation. This table outlines common problems, their underlying causes, and actionable solutions.

| Problem Observed | Potential Root Cause(s) | Recommended Action & Scientific Rationale |

| Low Final Yield After Cleavage | 1. Incomplete Coupling: Steric hindrance from the preceding His residue or on-resin aggregation can prevent complete acylation.[1][2] 2. Inefficient Fmoc Deprotection: Aggregated peptide chains can shield the N-terminal Fmoc group from the piperidine solution, leading to incomplete removal.[3] 3. Premature Chain Termination: Unreacted free amines may be capped during the subsequent coupling step, terminating the chain. | Diagnostic Step: Perform a test cleavage on a small amount of resin (10-20 mg) and analyze via mass spectrometry to confirm if the mass of the full-length peptide is present.[4] Solutions: • Double Couple: Perform the coupling step for both Fmoc-His(Trt)-OH and Fmoc-Gly-OH twice to drive the reaction to completion. • Use Enhanced Coupling Reagents: Employ a more potent activating agent like HATU or HCTU, which generate highly reactive OAt esters and can overcome steric hindrance more effectively. • Monitor Reactions: Use the Kaiser test after each deprotection and coupling step to ensure complete reactions (see Protocol 2).[5] |

| Presence of Deletion Sequences (e.g., Gly-His, His-His) | 1. Failed Coupling Step: A primary amine was left unreacted after a coupling cycle. 2. Failed Deprotection Step: The Fmoc group was not removed, preventing the subsequent amino acid from being coupled. | Solutions: • Implement Monitoring: A strict regimen of Kaiser testing is critical. A positive (blue) test after coupling indicates a failure that must be addressed by recoupling before proceeding.[5][6] • Extend Deprotection Time: For the His-His sequence, where aggregation is possible, increase the Fmoc deprotection time with 20% piperidine/DMF from 10 minutes to 15-20 minutes to ensure complete removal. |

| High Level of D-His Isomer (Racemization) | Base-Catalyzed Epimerization: The imidazole side chain of histidine can act as an intramolecular base, abstracting the α-proton from the activated carboxylic acid.[7][8] This is particularly pronounced when using Fmoc-His(Trt)-OH, especially with extended activation times or elevated temperatures.[9][10] | Solutions: • Switch to Fmoc-His(Boc)-OH: The Boc group on the imidazole nitrogen is electron-withdrawing, reducing the basicity of the ring and significantly suppressing racemization.[8][10] This is the most effective solution. • Minimize Pre-activation Time: If using carbodiimide activators like DIC, add the DIC/Oxyma solution directly to the resin immediately after adding the amino acid solution. Avoid long pre-activation times.[11] • Add Racemization Suppressants: Always include an additive like Oxyma Pure or HOBt in your coupling cocktail.[12][13] |

| Incomplete Final Deprotection / Side Products After Cleavage | 1. Ineffective Scavenging: The trityl (Trt) cation released from the histidine side chain during TFA cleavage is highly reactive and can re-attach to the peptide if not effectively "scavenged."[14][15] 2. Insufficient Cleavage Time: Some protecting groups require longer exposure to the cleavage cocktail for complete removal.[16] | Solutions: • Use an Optimized Cleavage Cocktail: For peptides containing His(Trt), a cocktail with efficient scavengers is mandatory. Reagent K (TFA/Phenol/Water/Thioanisole/EDT) or Reagent B (TFA/Phenol/Water/TIPS) are excellent choices.[17][18] • Ensure Sufficient Cleavage Time: Allow the cleavage reaction to proceed for at least 2-3 hours at room temperature to ensure complete removal of the Trt groups.[16] |

Part 2: Frequently Asked Questions (FAQs)

Q1: Which side-chain protecting group for Histidine is superior for the Gly-His-His sequence, Trt or Boc?

For sequences where stereochemical purity is paramount, Fmoc-His(Boc)-OH is demonstrably superior to the more common Fmoc-His(Trt)-OH.[7] The primary reason is its significantly lower propensity for racemization. The electron-withdrawing nature of the Boc group on the imidazole ring reduces its basicity, mitigating its ability to catalyze the epimerization of the alpha-carbon during activation.[10]

While Fmoc-His(Trt)-OH is often more economical, the risk of generating the D-His diastereomer is substantially higher, which can compromise the biological activity of the final peptide and create purification challenges.[7][9]

Table 1: Comparison of D-Isomer Formation in Histidine Coupling

| Histidine Derivative | Coupling Conditions | % D-Isomer Formed | Source(s) |

|---|---|---|---|

| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8% | [9][10] |

| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% | [9][10] |

| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16% | [10] |

| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% |[10] |

Recommendation: For the Gly-His-His sequence, especially in a professional drug development context, the use of Fmoc-His(Boc)-OH is strongly advised to ensure the highest possible enantiomeric purity.

Q2: What are the recommended coupling reagents and conditions to maximize the yield of Gly-His-His?

Due to the presence of two consecutive bulky histidine residues, a robust coupling strategy is essential.

-

Recommended Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the preferred coupling reagent. It reacts with the amino acid to form a highly reactive OAt-ester. The embedded HOAt moiety provides anchimeric assistance via its pyridine nitrogen, accelerating the coupling reaction and minimizing side reactions like racemization.

-

Activation Cocktail: A standard and highly effective cocktail is Fmoc-amino acid/HATU/DIPEA in a molar ratio of 1:0.95:2 relative to the resin loading. Using slightly less than one equivalent of HATU ensures no excess activating agent can cause side reactions.

-

Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF) is the standard solvent.[19]

-

Reaction Time: Allow each coupling to proceed for at least 1-2 hours. For the second histidine, consider a "double coupling" by repeating the procedure to ensure maximum efficiency.

Q3: How do I effectively monitor the completion of each coupling step for this sequence?

On-resin monitoring is crucial for avoiding deletion sequences. The Kaiser test (or ninhydrin test) is a reliable method for detecting the presence of free primary amines (like the N-terminus of Glycine or the first His attached to the resin).[5]

-

When to Test: Perform the test on a few resin beads after each coupling step is complete.

-

Interpreting Results:

-

Important Note: The Kaiser test is not reliable for detecting the secondary amine of a proline N-terminus, but it is fully applicable to the primary amines present in the Gly-His-His synthesis cycle.

Q4: What is the optimal cleavage and deprotection strategy for Gly-His-His-Resin?

The final cleavage step removes the peptide from the resin and simultaneously removes the side-chain protecting groups. The choice of "cleavage cocktail" is critical to prevent side reactions from the highly reactive carbocations generated during this process.[17]

Table 2: Recommended Cleavage Cocktails for His(Trt)-Containing Peptides

| Reagent Name | Composition (v/v/v) | Key Scavengers & Purpose | Source(s) |

|---|---|---|---|

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT: Act as scavengers for the trityl cation. Suitable for most sensitive residues. | [18] |

| Reagent B | TFA / Water / Phenol / TIPS (88:5:5:2) | TIPS (Triisopropylsilane): A very effective scavenger for reducing the trityl cation. |[17] |

Procedure:

-

Use 10 mL of freshly prepared cleavage cocktail per 0.25 mmol of peptide-resin.[17]

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing your peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Part 3: Key Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for a Single Amino Acid Addition

This protocol outlines a single cycle of deprotection and coupling.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[19]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 10-15 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

-

Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is 5-7 times with DMF.

-

Coupling:

-

In a separate vessel, dissolve 3-4 equivalents of the Fmoc-amino acid and 2.9 equivalents of HATU in DMF.

-

Add 6 equivalents of DIPEA to the amino acid/HATU solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin 3-5 times with DMF.

-

Monitoring (Optional but Recommended): Perform a Kaiser test (Protocol 2). If the test is positive (blue beads), repeat steps 4 and 5.

Protocol 2: The Kaiser Test for Monitoring Coupling Completion

-

Sample Collection: After the post-coupling wash, remove a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

-

Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine).

-

Heating: Heat the test tube at 100°C for 5 minutes.

-

Observation:

-

Intense Blue Beads: Incomplete coupling. Recouple the amino acid.

-

Yellow/Colorless Beads: Complete coupling. Proceed to the next step in the synthesis.[5]

-

Protocol 3: Final Cleavage and Peptide Precipitation

-

Preparation: Wash the final peptide-resin with Dichloromethane (DCM) (3x) and dry it under vacuum for at least 1 hour.

-

Cleavage:

-

Place the dry resin in a reaction vessel.

-

Add the appropriate cleavage cocktail (e.g., Reagent K, 10 mL per 0.25 mmol scale).[17]

-

Cap the vessel and allow it to react for 2-3 hours at room temperature, swirling occasionally.

-

-

Peptide Collection:

-

Filter the resin using a polypropylene syringe or filtration vessel, collecting the TFA solution (filtrate) in a centrifuge tube.

-

Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

-

-

Precipitation:

-

Add the TFA filtrate dropwise into a larger centrifuge tube containing cold (0°C) diethyl ether (approx. 40-50 mL). A white precipitate (the peptide) should form.

-

Allow the peptide to precipitate for at least 30 minutes at 4°C.

-

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 times with cold ether. Dry the final white powder under vacuum.

Part 4: Visual Workflows

Diagram 1: The Fmoc-SPPS Cycle for Gly-His-His Synthesis

Caption: Workflow for the synthesis of the second and third amino acids in Gly-His-His.

Diagram 2: Troubleshooting Workflow for Low Peptide Yield

Caption: A decision tree for systematically diagnosing the cause of low peptide yield.

References

- BenchChem. (n.d.). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis.

- BenchChem. (n.d.). OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis.

- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

- Aapptec Peptides. (n.d.). Fmoc-His(Trt)-OH [109425-51-6].

- RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.

- Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.

- Angewandte Chemie. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.

- ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Advanced ChemTech. (n.d.). Fmoc-His(Trt)-OH – Building block in solid-phase peptide synthesis.

- Solid Phase Peptide Synthesis, Histidine and Solid-Phase Synthesis Techniques | ResearchGate, the professional network for scientists. (n.d.). DIC 5versus TBEC 29 as a coupling reagent with unprotected histidine 2a a.

- Peptides.co. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.

- CDN. (n.d.). Cleavage Cocktail Selection.

- BenchChem. (n.d.). A Technical Guide to Fmoc-His(Trt)-OH: Properties, Synthesis Protocols, and Workflow Integration.

- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

- ResearchGate. (2022). What can be the Fmoc-Amino acid derivative, resin and cleavage cocktail used for Histidine containing solid phase peptide synthesis?

- ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- Semantic Scholar. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Green Chemistry. (2025). Advancing sustainable peptide synthesis.

- BenchChem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis.

- MedChemExpress. (n.d.). Fmoc-His(Trt)-OH | Building Block in Solid-phase Peptide Synthesis.

- Taylor & Francis Online. (n.d.). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal.

- Biotage. (2023). What do you do when your peptide synthesis fails?

- Biosynth. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

- Aapptec Peptides. (n.d.). Boc-Thr[Fmoc-His(Trt)]OH.

- NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis.

- GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions.

- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Royal Society of Chemistry. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.

- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.

Sources

- 1. biotage.com [biotage.com]

- 2. blog.mblintl.com [blog.mblintl.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. ias.ac.in [ias.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 9. benchchem.com [benchchem.com]

- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. advancedchemtech.com [advancedchemtech.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. peptide.com [peptide.com]

- 19. chem.uci.edu [chem.uci.edu]

Technical Support Center: Optimizing Buffer Conditions for Gly-His-His Stability Studies

Welcome to the technical support center for Gly-His-His (GGH) stability studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the integrity of the Gly-His-His tripeptide during experimental and storage conditions. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring your stability studies are robust, reproducible, and built on a foundation of scientific integrity.

Understanding Gly-His-His: A Primer on its Structure and Inherent Instabilities

Gly-His-His is a tripeptide with unique characteristics primarily dictated by its two C-terminal histidine residues. The imidazole side chain of histidine has a pKa value typically around 6.0-7.0, meaning its protonation state is highly sensitive to small shifts in pH within the physiological range.[1][2] This makes GGH an effective pH buffer in some biological contexts but also a point of significant vulnerability during formulation.

Furthermore, the histidine residues make GGH a potent chelator of divalent metal ions such as Copper (Cu²⁺) and Nickel (Ni²⁺).[3][4][5][6] While this property is harnessed in applications like immobilized metal affinity chromatography (IMAC), it can also be a major driver of degradation through metal-catalyzed oxidation.[7][8]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when designing stability studies for Gly-His-His.

Q1: What are the primary degradation pathways for Gly-His-His?

The primary degradation pathways for GGH, like many peptides, include:

-

Oxidation: The imidazole ring of histidine is susceptible to oxidation, especially in the presence of trace metal ions and oxygen.[7] This can lead to the formation of various oxidation products, altering the peptide's structure and function.

-

Hydrolysis: Peptide bonds can be cleaved via hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.[9] While generally slower near neutral pH, it can be a significant factor over long-term storage.

-

Aggregation: Peptides can self-associate to form soluble or insoluble aggregates.[10] This can be influenced by factors such as pH, ionic strength, and temperature. For GGH, changes in the protonation state of the histidine residues can alter intermolecular interactions, potentially leading to aggregation.

Q2: How do I select the optimal pH for my GGH stability study?

The optimal pH is one that minimizes the rates of all relevant degradation pathways. For GGH, this is typically a compromise:

-

Acidic pH (below ~5): The imidazole rings are fully protonated (positively charged). This can increase repulsion between peptide molecules, potentially reducing aggregation. However, acid-catalyzed hydrolysis of peptide bonds becomes a greater concern.[9]

-

Neutral to slightly acidic pH (6.0-7.0): This is the pKa range of the histidine side chain. Small pH shifts in this region will cause significant changes in the charge state of the peptide, which can affect its solubility and propensity to aggregate. This pH range is often where stability is most challenging to control.

-

Alkaline pH (above ~8): The imidazole rings are deprotonated (neutral). While this may avoid certain charge-related instabilities, base-catalyzed degradation pathways, such as deamidation (not a primary concern for GGH but possible for other peptides) and hydrolysis, can be accelerated.[11]

A pH-rate profiling study is the definitive way to identify the pH of maximum stability.

Q3: Which buffer system should I choose?

The choice of buffer is critical and should not be an afterthought. A good buffer for a GGH stability study should:

-

Have a pKa within ±1 pH unit of your target pH to ensure adequate buffering capacity.

-

Be chemically inert and not catalyze degradation reactions.

-

Be compatible with your intended analytical methods.

Commonly used buffers are summarized in the table below. Be aware that some buffer species can have unintended consequences. For instance, phosphate buffers have been shown to catalyze the degradation of some peptides.[9]

| Buffer System | pKa(s) | Buffering Range | Comments |

| Citrate | 3.13, 4.76, 6.40 | 2.1 - 7.4 | Can chelate metal ions, which may be beneficial.[12] |

| Acetate | 4.76 | 3.8 - 5.8 | A common choice for formulations in the acidic range. |

| Histidine | ~6.0 | 5.0 - 7.0 | Using histidine itself as a buffer can be an option, but may complicate analysis. |

| Phosphate | 2.15, 7.20, 12.33 | 6.2 - 8.2 | Widely used, but be cautious of potential catalytic effects.[9] Avoid at high pH with silica columns.[12] |

| Tris | 8.06 | 7.1 - 9.1 | Common in biological applications, but can be reactive. |

Q4: Should I be concerned about trace metal contamination?

Absolutely. Given GGH's strong metal-binding properties, trace metal contamination from glassware, stoppers, or excipients can significantly accelerate oxidative degradation.[7][13] It is highly recommended to use a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your buffer, typically at a concentration of 0.01-0.1 mM, to sequester these metal ions.

Q5: What analytical methods are best for assessing GGH stability?

A multi-pronged approach is essential. No single method can capture all potential degradation events.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is the workhorse for stability studies.[14] It is excellent for quantifying the parent peptide and detecting degradation products, thus establishing purity. A "stability-indicating method" is one that can resolve all significant degradants from the parent peak.[15][16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown degradation products detected by HPLC. By determining the mass of the degradants, you can elucidate the degradation pathway (e.g., oxidation will result in a +16 Da mass shift).[17]

-

Size Exclusion Chromatography (SEC): This technique is used to detect and quantify aggregates.

-

Spectroscopic Methods: Techniques like Circular Dichroism (CD) can be used to assess changes in the peptide's secondary structure, which may be an early indicator of instability.[17]

Troubleshooting Guide for GGH Stability Studies

This section provides solutions to common problems encountered during the optimization of buffer conditions for Gly-His-His.

| Observed Problem | Potential Root Cause(s) | Recommended Actions & Scientific Rationale |

| Rapid loss of GGH main peak in HPLC | 1. Oxidation: Catalyzed by trace metals. 2. pH Instability: The chosen pH may be one where hydrolysis is rapid. 3. Adsorption: The peptide may be adsorbing to the container surface. | 1. Add a Chelating Agent: Incorporate 0.01-0.1 mM EDTA into your buffer to sequester metal ions.[7] 2. De-gas Buffers: Purge buffers with nitrogen or argon to remove dissolved oxygen.[17] 3. Conduct a pH-Rate Profile: Systematically screen a range of pH values (e.g., from pH 4 to 8) to identify the pH of maximal stability. |

| Appearance of new peaks in HPLC chromatogram | Chemical Degradation: This is expected in a stability study. The goal is to identify these peaks. | Characterize the Degradants: Use LC-MS to determine the mass of the new peaks. A +16 Da shift suggests oxidation. A loss of mass could indicate fragmentation via hydrolysis. This information is critical for understanding the degradation mechanism. |

| Precipitation or cloudiness in the sample | 1. Aggregation: The peptide is self-associating and falling out of solution. 2. Poor Solubility: The buffer conditions (pH, ionic strength) are not optimal for solubility. | 1. Adjust pH: Move the pH further away from the isoelectric point (pI) of GGH to increase net charge and electrostatic repulsion. The theoretical pI of a similar peptide, Gly-Lys-His, is around 10.[18] 2. Add Stabilizing Excipients: Incorporate sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) which can act as cryoprotectants and stabilizers.[19][20] 3. Modify Ionic Strength: Systematically vary the salt concentration. |

| Poor peak shape or shifting retention times in HPLC | 1. Inadequate Buffering: The mobile phase pH is too close to the analyte's pKa, causing mixed ionic forms. 2. Metal Chelation on Column: GGH may be interacting with metal impurities in the HPLC column's silica packing. | 1. Adjust Mobile Phase pH: For consistent chromatography, the mobile phase pH should be at least 2 units away from the analyte's pKa. For GGH, this means a pH < 4 or > 8 is often best for analytical runs. 2. Use a Low-TFA Mobile Phase: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape for peptides.[12] A concentration of 0.1% is standard. |

Experimental Protocols & Workflows

Workflow for Buffer Condition Optimization

Here is a logical workflow for determining the optimal buffer conditions for your GGH stability study.

Caption: A phased approach to optimizing GGH buffer conditions.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to ensure your analytical method is stability-indicating.[21]

-

Prepare Stock Solution: Prepare a concentrated stock of GGH in water or your lead buffer candidate.

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

-

Oxidation: Dilute the stock solution with 0.1% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.

-

Thermal Stress: Incubate the stock solution in your lead buffer at 70°C for 1 week.

-

Photostability: Expose the stock solution in your lead buffer to light according to ICH Q1B guidelines.

-

Analysis: Before analysis, neutralize the acid and base samples. Analyze all stressed samples, along with an unstressed control, by RP-HPLC and LC-MS. The goal is to achieve 5-20% degradation of the main peak.

Protonation States of Gly-His-His

The charge of GGH is highly dependent on pH, which influences its stability.

Caption: Simplified charge states of GGH across a pH range.

Conclusion

Optimizing buffer conditions for Gly-His-His is a systematic process that requires a deep understanding of the peptide's inherent chemical liabilities. The histidine residues are central to both its function and its instability, particularly concerning pH sensitivity and metal-catalyzed oxidation. By employing a logical, phased approach to screen buffers and excipients, and by using a suite of robust analytical techniques, researchers can develop stable formulations that ensure the integrity and reliability of their experimental results. This guide provides the foundational knowledge and practical troubleshooting strategies to navigate the complexities of GGH stability studies with confidence.

References

- Vertex AI Search. (n.d.).

- Neurelis. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.

- ResearchGate. (2025).

- CD Formulation. (n.d.).

- PMC - NIH. (2025).

- PMC - NIH. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.

- Encyclopedia.pub. (2023).

- ResearchGate. (n.d.). Ab initio Calculations for Exploring Metal Ion-(Gly-Gly-His) Complexes.

- ResearchGate. (n.d.). Glycine–glycine–histidine (Gly–Gly–His, GGH) monolayer on a gold...

- Wikipedia. (n.d.). Histidine.

- Royal Society of Chemistry. (2016).

- ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.

- Biosynth. (n.d.). H-Gly-Lys-His-OH peptide.

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2025). Choice of buffer for the analysis of basic peptides reversed-phase HPLC.

- Sigma-Aldrich. (n.d.).

- Journal of the American Chemical Society. (1957).

- NCBI Bookshelf - NIH. (2023). Biochemistry, Histidine.

- PNAS. (n.d.).

- PubMed Central. (2021).

- ResearchGate. (2014). Anxiolytic Effects of Gly-His-Lys Peptide and Its Analogs.

- Bachem. (2021). Care and Handling of Peptides.

- PubMed. (n.d.). Molecular simulations to determine the chelating mechanisms of various metal ions to the His-tag motif: a preliminary study.

- University of Calgary. (n.d.). Ch27 pKa and pI values.

- Biosynth. (n.d.). H-Gly-Gly-His-OH peptide.

- Mol Scientific. (n.d.). H-Gly-Gly-His-OH peptide GGH for Life Science Research.

- Microsoft Word. (n.d.). pKa-Values-for-Proteogenic-Alpha-Amino-Acids.docx.

- AMSbiopharma. (2025).

- NIH. (n.d.). A summary of the measured pK values of the ionizable groups in folded proteins.

- AGC Biologics. (n.d.).

- PMC - NIH. (n.d.). The glycine deportation system and its pharmacological consequences.

- Separation Science. (2025). Analytical Techniques In Stability Testing.

- Sigma-Aldrich. (n.d.). Amino Acids Reference Chart.

- Jack Westin. (n.d.).

- Springer Link. (n.d.). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides.

- ResearchGate. (n.d.). Degradation pathways of glycine. | Download Scientific Diagram.

- Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- ResearchGate. (n.d.). Stability Indicating Analytical Method Development and Validation for Assay of Gliclazide in Tablet Dosage Form by using Reverse.

Sources

- 1. pnas.org [pnas.org]

- 2. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. H-Gly-Gly-His-OH peptide [novoprolabs.com]

- 6. H-Gly-Gly-His-OH peptide GGH for Life Science Research-Mol Scientific. [mol-scientific.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Molecular simulations to determine the chelating mechanisms of various metal ions to the His-tag motif: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurelis.com [neurelis.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. hplc.eu [hplc.eu]

- 13. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. sepscience.com [sepscience.com]

- 15. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 16. tpcj.org [tpcj.org]

- 17. pepdoopeptides.com [pepdoopeptides.com]

- 18. H-Gly-Lys-His-OH peptide [novoprolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1924513.fs1.hubspotusercontent-na1.net [1924513.fs1.hubspotusercontent-na1.net]

Addressing hygroscopic properties of lyophilized Gly-His-His

<Technical Support Center: Lyophilized Gly-His-His

A Senior Application Scientist's Guide to Mitigating Hygroscopicity